molecular formula C7H13ClO2 B14737981 Ethanol, 2-chloro, 3-methylbutanoate CAS No. 5452-00-6

Ethanol, 2-chloro, 3-methylbutanoate

Cat. No.: B14737981
CAS No.: 5452-00-6
M. Wt: 164.63 g/mol
InChI Key: JYHBZBYMWFDQQQ-UHFFFAOYSA-N
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Description

Ethanol, 2-chloro, 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a chloro group and a methyl group attached to the butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-chloro, 3-methylbutanoate can be synthesized through the esterification reaction between 2-chloro-3-methylbutanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-chloro, 3-methylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-chloro-3-methylbutanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 2-chloro-3-methylbutanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-chloro, 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethanol, 2-chloro, 3-methylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Comparison with Similar Compounds

Ethanol, 2-chloro, 3-methylbutanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl propanoate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the chloro and methyl groups, which impart distinct chemical properties and reactivity.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butanoate
  • Ethyl propanoate
  • Isopropyl butyrate

These compounds differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties.

Properties

CAS No.

5452-00-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

2-chloroethyl 3-methylbutanoate

InChI

InChI=1S/C7H13ClO2/c1-6(2)5-7(9)10-4-3-8/h6H,3-5H2,1-2H3

InChI Key

JYHBZBYMWFDQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCCCl

Origin of Product

United States

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